molecular formula C10H13ClFN B3180239 (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1384269-01-5

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B3180239
CAS No.: 1384269-01-5
M. Wt: 201.67 g/mol
InChI Key: RYJQGVVTJUSCFM-SBSPUUFOSA-N
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Description

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-fluorobenzaldehyde with (S)-pyrrolidine.

    Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield (S)-3-(3-Fluorophenyl)pyrrolidine.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistency and efficiency.

    Continuous Flow Reduction: Employing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.

    Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Yields corresponding ketones or carboxylic acids.

    Reduction: Produces the fully reduced pyrrolidine derivative.

    Substitution: Results in substituted phenylpyrrolidine derivatives.

Scientific Research Applications

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: The compound could modulate pathways related to mood regulation, such as the serotonin or dopamine pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(3-Chlorophenyl)pyrrolidine hydrochloride
  • (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride
  • (S)-3-(3-Methylphenyl)pyrrolidine hydrochloride

Uniqueness

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom can also affect the compound’s binding affinity to its molecular targets, potentially enhancing its efficacy compared to its analogs.

Properties

IUPAC Name

(3S)-3-(3-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQGVVTJUSCFM-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384269-01-5
Record name Pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384269-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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